molecular formula C26H29N3O3 B2719506 3-(1H-benzimidazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 637747-36-5

3-(1H-benzimidazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No. B2719506
CAS RN: 637747-36-5
M. Wt: 431.536
InChI Key: GSAOMYVJVXLGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzimidazole and chromenone. Benzimidazole is a type of organic compound that’s part of many drugs and has various biological activities . Chromenone (or chromone) derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic rings of both benzimidazole and chromenone. The benzimidazole portion of the molecule consists of a fused benzene and imidazole ring . The chromenone portion consists of a benzene ring fused with a four-membered lactone ring.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and chromenone moieties. For instance, benzimidazole derivatives are known to participate in various chemical reactions due to the presence of the imidazole ring .

Scientific Research Applications

Antioxidant Potential

One study highlighted the preparation and characterization of a derivative showing significant antioxidant activities, comparing favorably with vitamin C in scavenging DPPH radicals, indicating its potential as a natural antioxidant agent (Afnan E. Abd-Almonuim et al., 2020).

Anticancer Activity

Research has demonstrated the synthesis and evaluation of benzimidazole chromenes under microwave irradiation conditions, with compounds exhibiting very good activity against different tumor cell lines, suggesting their promise as anticancer agents (P. Narsimha Reddy et al., 2003).

Antimicrobial Activity

Several studies have synthesized compounds with significant antimicrobial activity. For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have shown considerable antimicrobial effects against bacterial and fungal strains, indicating their potential use in combating microbial infections (M. A. Bhat et al., 2013).

Synthesis and Characterization

The synthesis and characterization of derivatives have been a focus to explore their biological applications. For example, the synthesis and biological evaluation of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives have been documented, indicating their potential as biological agents (O. Nagaraja et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some benzimidazole derivatives are known to inhibit certain enzymes, while chromenone derivatives may exhibit their activity through various mechanisms, including the inhibition of inflammatory pathways .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-4-16-12-17-23(31)19(25-27-20-8-5-6-9-21(20)28-25)14-32-24(17)18(22(16)30)13-29-11-7-10-26(2,3)15-29/h5-6,8-9,12,14,30H,4,7,10-11,13,15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAOMYVJVXLGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCC(C3)(C)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.